(+)-Carnitine hydrochloride
Overview
Description
D-Carnitine hydrochloride, also known as (+)-β-Hydroxy-γ-(trimethylammonio)butyrate hydrochloride, is a quaternary ammonium compound. It is a stereoisomer of L-carnitine, which is naturally occurring in animals and plays a crucial role in the transport of long-chain fatty acids into the mitochondria for energy production. D-Carnitine, however, is not naturally occurring and can inhibit the activity of L-carnitine, making it toxic in high concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Carnitine hydrochloride can be synthesized through several methods. One common method involves the reaction of trimethylamine hydrochloride with epihalogenohydrin to produce DL-carnitine hydrochloride, which is then separated into its D and L forms . Another method involves the use of R-epoxy chloropropane and trimethylamine under specific conditions to produce L-carnitine nitrile chloride, which is then converted to D-carnitine hydrochloride .
Industrial Production Methods: Industrial production of D-carnitine hydrochloride often involves large-scale synthesis using the above methods, followed by purification processes to ensure high purity and yield. The use of advanced chromatographic techniques and crystallization methods are common in the industrial production process to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: D-Carnitine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various acylcarnitines.
Reduction: It can be reduced back to its original form from acylcarnitines.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various acylcarnitines, which are intermediates in fatty acid metabolism .
Scientific Research Applications
D-Carnitine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other compounds and in studying stereoisomerism.
Biology: It is used to study the effects of carnitine deficiency and the role of carnitine in cellular metabolism.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents for conditions such as carnitine deficiency.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to study its effects on metabolism .
Mechanism of Action
D-Carnitine hydrochloride exerts its effects by inhibiting the activity of L-carnitine. It competes with L-carnitine for binding to carnitine transporters and enzymes involved in fatty acid metabolism. This inhibition can lead to a decrease in the transport of long-chain fatty acids into the mitochondria, thereby reducing energy production and potentially leading to toxic effects .
Comparison with Similar Compounds
L-Carnitine: The naturally occurring form that is essential for fatty acid metabolism.
DL-Carnitine: A racemic mixture of D and L forms.
Acetyl L-Carnitine: An acetylated form of L-carnitine that has additional benefits in cognitive function .
Uniqueness: D-Carnitine hydrochloride is unique in its inhibitory effects on L-carnitine activity. While L-carnitine is beneficial and essential for energy production, D-carnitine can be toxic and is used primarily in research to study the effects of carnitine inhibition .
Biological Activity
(+)-Carnitine hydrochloride, commonly referred to as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids and energy production in the body. Its biological activities are diverse, affecting various organ systems and metabolic pathways. This article reviews the biological activity of L-carnitine, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Function
L-carnitine is synthesized endogenously from the amino acids lysine and methionine and is primarily stored in skeletal muscle. Its main function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. The compound is also involved in the removal of toxic acyl groups from cells, which helps maintain cellular homeostasis .
L-carnitine's biological activity can be attributed to several key mechanisms:
- Fatty Acid Transport : L-carnitine binds to long-chain fatty acids to form acylcarnitines, which are transported across the mitochondrial membrane by specific transporters. This process is crucial for the β-oxidation of fatty acids, leading to ATP production.
- Antioxidant Properties : L-carnitine exhibits antioxidant effects by reducing oxidative stress in various tissues. It enhances mitochondrial function and protects against cellular damage caused by reactive oxygen species (ROS) .
- Cardioprotection : Studies have indicated that L-carnitine can reduce myocardial ischemia-reperfusion injury and improve cardiac function by lowering oxidative stress and inflammation .
Table 1: Summary of Key Research Studies on L-Carnitine
Case Studies
- Cardiac Health : A clinical trial involving patients with heart disease demonstrated that L-carnitine supplementation led to improved exercise tolerance and reduced angina episodes. The study highlighted its role in enhancing mitochondrial function and reducing oxidative stress in cardiac tissues.
- Fatty Liver Disease : In a study using a high-fat diet-induced fatty liver model, administration of L-carnitine resulted in decreased lipid deposition in the liver and increased levels of metabolites associated with β-oxidation, indicating its effectiveness in improving liver health .
- Cerebral Vasospasm : Research on experimental subarachnoid hemorrhage models indicated that L-carnitine significantly improved vessel lumen size and reduced wall thickness, demonstrating its potential as a treatment for vasospasm-related conditions .
Therapeutic Applications
L-carnitine has been investigated for various therapeutic applications:
- Cardiovascular Diseases : Due to its cardioprotective effects, L-carnitine is being explored as a treatment for conditions like ischemic heart disease and heart failure.
- Metabolic Disorders : It plays a role in managing metabolic syndromes such as obesity and type 2 diabetes by enhancing lipid metabolism and improving insulin sensitivity.
- Neurological Disorders : Given its ability to cross the blood-brain barrier, acetyl-L-carnitine (a derivative) has been studied for neuroprotective effects in conditions like Alzheimer’s disease and depression .
Properties
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142995 | |
Record name | (+)-Carnitine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10017-44-4 | |
Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Carnitine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Carnitine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.